molecular formula C14H20N2O2 B185976 N-[2-(4-nitrophenyl)ethyl]cyclohexanamine CAS No. 5338-99-8

N-[2-(4-nitrophenyl)ethyl]cyclohexanamine

Cat. No. B185976
CAS RN: 5338-99-8
M. Wt: 248.32 g/mol
InChI Key: PQZWWEGKFMAJDD-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)ethyl]cyclohexanamine, also known as N-Ethylhexedrone or Hexen, is a psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic stimulant that has gained popularity in the research community due to its potential applications in the field of neuroscience.

Mechanism Of Action

N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine by the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which can result in increased dopamine signaling in the brain. This property makes it useful in the study of reward mechanisms and addiction in the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone are not well understood. However, it is known to act as a stimulant and can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, increased energy, and increased sociability.

Advantages And Limitations For Lab Experiments

One advantage of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone is its potent dopamine reuptake inhibitory effects, which make it useful in the study of addiction and reward mechanisms in the brain. However, its potential for abuse and lack of understanding of its biochemical and physiological effects are limitations for lab experiments.

Future Directions

Future research on N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone should focus on its potential applications in the treatment of addiction and other psychiatric disorders. It should also investigate its long-term effects on the brain and body, as well as its potential for abuse. Additionally, research should be conducted to develop more selective dopamine reuptake inhibitors that can be used as potential therapeutics with fewer side effects.

Synthesis Methods

The synthesis of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone involves the reaction of cyclohexanone with 4-nitrophenylacetic acid to form 4-nitrophenylcyclohexanone. This intermediate is then reduced with sodium borohydride to produce N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone. The purity of the final product can be improved through recrystallization using solvents such as ethanol or methanol.

Scientific Research Applications

N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone has been studied for its potential applications in the field of neuroscience. It has been shown to act as a dopamine reuptake inhibitor, which means it can increase the level of dopamine in the brain. This property makes it useful in the study of addiction and reward mechanisms in the brain.

properties

CAS RN

5338-99-8

Product Name

N-[2-(4-nitrophenyl)ethyl]cyclohexanamine

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]cyclohexanamine

InChI

InChI=1S/C14H20N2O2/c17-16(18)14-8-6-12(7-9-14)10-11-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2

InChI Key

PQZWWEGKFMAJDD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

5338-99-8

Origin of Product

United States

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